8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name:
Vulcanchem
CAS No.:
1798-69-2
VCID:
VC21263036
InChI:
InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+
SMILES:
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3
Molecular Formula:
C18H24N2O
Molecular Weight:
284.4 g/mol
8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS No.: 1798-69-2
Cat. No.: VC21263036
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798-69-2 |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 1-[8-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+ |
| Standard InChI Key | PBAOPWLRQKRVIH-RMKNXTFCSA-N |
| Isomeric SMILES | CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=CC=C3 |
| SMILES | CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
| Canonical SMILES | CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator